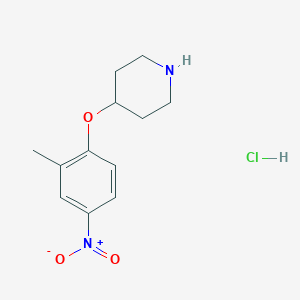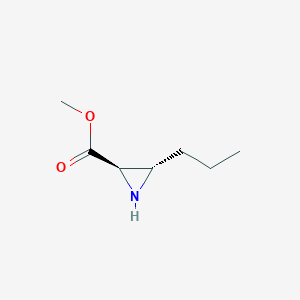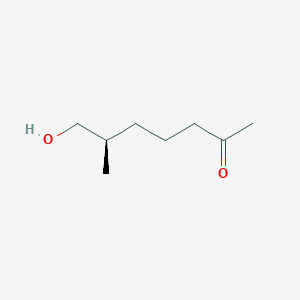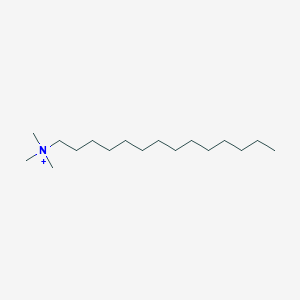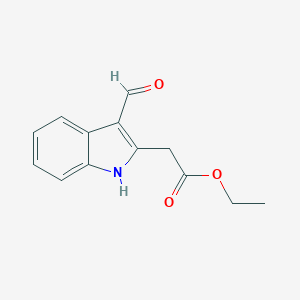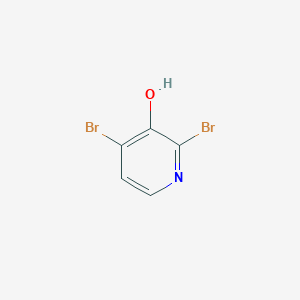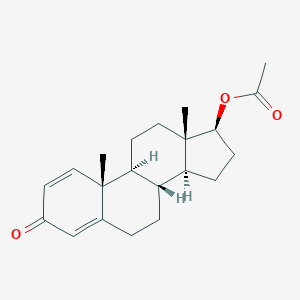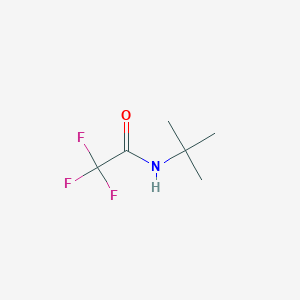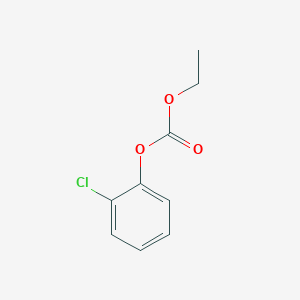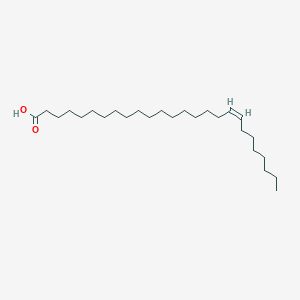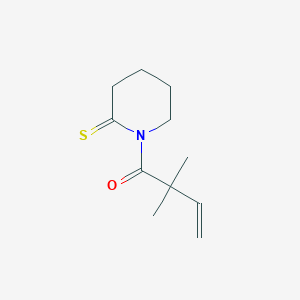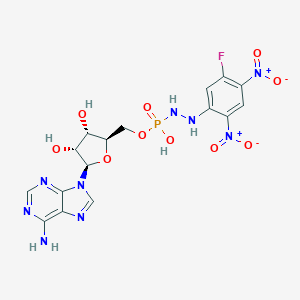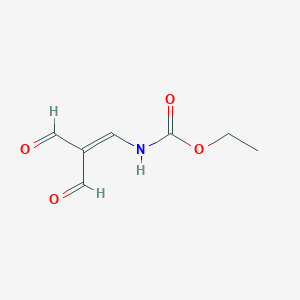![molecular formula C9H10F3NO B159696 {2-[2-(Trifluoromethoxy)phenyl]ethyl}amine CAS No. 137218-26-9](/img/structure/B159696.png)
{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine” is a chemical compound with the molecular formula C9H10F3NO . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine” consists of a phenyl ring with a trifluoromethoxy group at the 2-position and an ethylamine group also attached at the 2-position . The molecular weight is 205.18 .Physical And Chemical Properties Analysis
“{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine” has a molecular weight of 205.18 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available in the current resources.科学的研究の応用
CNS Toxicity and Tolerance Development
Phenylethylamines, including derivatives like "{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine," have been studied for their central nervous system (CNS) effects upon repeated administration. Research indicates that compounds in this class can lead to CNS toxicity and the development of tolerance. However, physical dependence is not typically associated with these compounds. Future research is encouraged to further investigate CNS toxicity and its functional consequences (Woolverton, 1986).
Antioxidant Activity and Mechanisms
The study of antioxidants, including phenylethylamine derivatives, is significant across various disciplines such as food engineering, medicine, and pharmacy. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are used to determine the antioxidant activity of such compounds. These methods, based on spectrophotometry, assess the kinetics of chemical reactions involving antioxidants, providing insights into their potential applications in improving the oxidative stability of foods and pharmaceuticals (Munteanu & Apetrei, 2021).
Postharvest Physiology and Shelf Life of Fruits
Research has explored the use of polyamines, related to phenylethylamine derivatives, in extending the shelf life of fruits by regulating development, ripening, and senescence processes. These compounds reduce respiration rates and ethylene release in fruits, thus enhancing their firmness and overall quality. Biotechnological interventions involving polyamine-encoding genes are being developed to enhance the biosynthesis of such compounds, which could lead to fruits and vegetables with improved shelf life and quality (Sharma et al., 2017).
Ethylene Inhibition in Postharvest Quality Maintenance
Ethylene plays a crucial role in the ripening and senescence of fruits and vegetables, often leading to quality loss during postharvest storage. Studies have shown that inhibitors of ethylene biosynthesis/action, such as 1-methylcyclopropene (1-MCP), can significantly enhance the postharvest quality and shelf life of various horticultural products. These findings underscore the potential of ethylene inhibitors, possibly related to phenylethylamine derivatives, in postharvest technology to maintain fruit and vegetable quality (Martínez-Romero et al., 2007).
Anticorrosive Coatings for Carbon Steel
Epoxy polymers and composites, potentially modified with phenylethylamine derivatives, are being explored as anticorrosive coatings for carbon steel in marine environments. The development of such coatings aims to enhance the durability and lifespan of metal structures exposed to corrosive conditions, highlighting the interdisciplinary applications of phenylethylamine derivatives in materials science (Hsissou, 2021).
将来の方向性
特性
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTMGDGRBSAMTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375326 |
Source


|
| Record name | 2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine | |
CAS RN |
137218-26-9 |
Source


|
| Record name | 2-(Trifluoromethoxy)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137218-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
